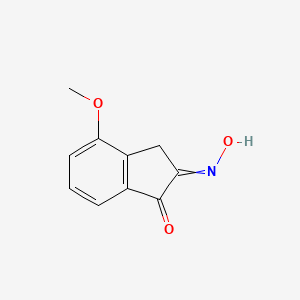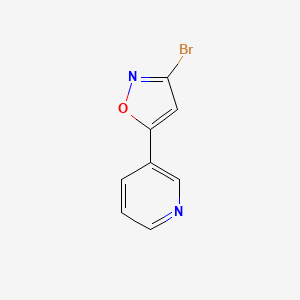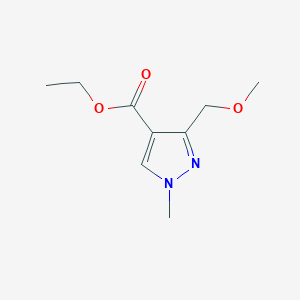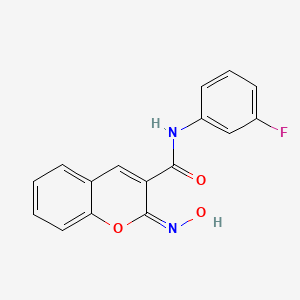![molecular formula C15H13N3O2S B11713873 N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine](/img/structure/B11713873.png)
N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that contains a furan ring, a thiazole ring, and a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves the condensation of furan-2-carbaldehyde with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with the addition of a few drops of concentrated hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The biological activity of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole exhibits unique properties due to the presence of the methoxy group on the phenyl ring. This substitution can enhance its biological activity and alter its physicochemical properties, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C15H13N3O2S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9- |
Clé InChI |
DUWWCFGIRJNKHY-SXGWCWSVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)

![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)

![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)
